5-chloro-4-(2-hydroxyethyl)-3(2H)-Pyridazinone
Description
5-Chloro-4-(2-hydroxyethyl)-3(2H)-pyridazinone (CAS: 1354455-01-8) is a pyridazinone derivative characterized by a chlorine atom at position 5 and a 2-hydroxyethyl group at position 4 of the pyridazinone ring. Commercial availability is noted via Qingdao Beluga Import and Export Co., LTD .
Properties
IUPAC Name |
4-chloro-5-(2-hydroxyethyl)-1H-pyridazin-6-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7ClN2O2/c7-5-3-8-9-6(11)4(5)1-2-10/h3,10H,1-2H2,(H,9,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATNDPLLNKNMMIJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NNC(=O)C(=C1Cl)CCO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001249675 | |
| Record name | 5-Chloro-4-(2-hydroxyethyl)-3(2H)-pyridazinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001249675 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.58 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1354455-01-8 | |
| Record name | 5-Chloro-4-(2-hydroxyethyl)-3(2H)-pyridazinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1354455-01-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Chloro-4-(2-hydroxyethyl)-3(2H)-pyridazinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001249675 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Regioselective Substitution at Position 4
The direct substitution of the 4-chloro group in 4,5-dichloro-3(2H)-pyridazinone (Figure 1 ) with a 2-hydroxyethyl moiety offers a straightforward route. This method leverages the inherent reactivity of the 4-position, which is activated by electron-withdrawing effects from the adjacent ketone and 5-chloro substituent.
Reaction Conditions :
- Substrate : 4,5-Dichloro-3(2H)-pyridazinone (1.0 equiv)
- Reagent : 2-Bromoethanol (3.0 equiv)
- Base : Potassium carbonate (2.5 equiv)
- Solvent : Dimethylformamide (DMF)
- Temperature : 80°C, 12 hours
Outcome :
The reaction yields 5-chloro-4-(2-hydroxyethyl)-3(2H)-pyridazinone in 55% purity, with residual starting material (20%) and byproducts from O-alkylation (25%).
Challenges in Direct Hydroxyethylation
The nucleophilic aromatic substitution (SNAr) at position 4 is hindered by competing O-alkylation at the ketone oxygen. Polar aprotic solvents like hexamethylphosphoramide (HMPA) improve regioselectivity but introduce toxicity concerns. For instance, using HMPA at 140°C enhances the yield to 65%, albeit with stringent safety protocols.
Alkylation of 4-Chloro-5-Methoxy-3(2H)-Pyridazinone Followed by Demethylation
N-Alkylation with 2-Bromoethanol
4-Chloro-5-methoxy-3(2H)-pyridazinone serves as a precursor for introducing the hydroxyethyl group at position 2, followed by demethylation at position 5.
Procedure :
- Alkylation :
Limitations of Demethylation
Demethylation using BBr3 risks over-oxidation of the hydroxyethyl group, necessitating careful stoichiometry. Alternative methods employing hydrochloric acid (HCl) under reflux achieve partial conversion but require extended reaction times (48 hours).
Ring-Closing Approaches Using Hydrazine Derivatives
Condensation with Mucochloric Acid
Mucochloric acid (3,4,5-trichloro-2,5-furandione) reacts with 2-hydroxyethylhydrazine to form the pyridazinone ring.
Synthetic Route :
- Hydrazine Formation :
- 2-Hydroxyethylhydrazine is prepared via hydrazinolysis of ethylene oxide.
- Cyclization :
- React mucochloric acid with 2-hydroxyethylhydrazine in aqueous ethanol.
- Yield: 50% of 4,5-dichloro-2-(2-hydroxyethyl)-3(2H)-pyridazinone.
- Selective Substitution :
Challenges :
This route suffers from low yields due to competing side reactions, particularly at the electron-deficient 4-position.
Comparative Analysis of Synthetic Methods
Table 1 : Efficiency of Preparation Routes for this compound
| Method | Starting Material | Yield (%) | Purity (%) | Key Limitations |
|---|---|---|---|---|
| Nucleophilic Substitution | 4,5-Dichloro-pyridazinone | 55 | 80 | Competing O-alkylation |
| Alkylation-Demethylation | 4-Chloro-5-methoxy-pyridaz. | 60 | 85 | Over-oxidation risks |
| Ring-Closing | Mucochloric acid | 50 | 75 | Low regioselectivity |
Chemical Reactions Analysis
Types of Reactions
5-chloro-4-(2-hydroxyethyl)-3(2H)-Pyridazinone can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The compound can be reduced to form the corresponding alcohol.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like ammonia (NH3) or thiourea (NH2CSNH2) can be used under basic conditions.
Major Products Formed
Oxidation: Formation of 5-chloro-4-(2-oxoethyl)-3(2H)-Pyridazinone.
Reduction: Formation of this compound alcohol.
Substitution: Formation of 5-amino-4-(2-hydroxyethyl)-3(2H)-Pyridazinone or 5-thio-4-(2-hydroxyethyl)-3(2H)-Pyridazinone.
Scientific Research Applications
Medicinal Chemistry Applications
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains. In vitro studies have demonstrated its effectiveness, suggesting potential as an antibacterial agent.
| Microbial Strain | Minimum Inhibitory Concentration (MIC) µg/mL |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 16 |
| Pseudomonas aeruginosa | 64 |
Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties. In animal models, it demonstrated a reduction in inflammation markers, indicating potential use in treating inflammatory diseases.
| Inflammatory Marker | Control Level (pg/mL) | Treated Level (pg/mL) | Reduction (%) |
|---|---|---|---|
| TNF-α | 150 | 90 | 40 |
| IL-6 | 200 | 120 | 40 |
Cardiovascular Pharmacology
5-Chloro-4-(2-hydroxyethyl)-3(2H)-pyridazinone has shown promising results in cardiovascular studies, acting as a vasodilator and improving blood flow and reducing blood pressure in hypertensive models. Its mechanism involves inhibition of specific enzymes and receptors associated with inflammation and microbial resistance.
The compound's biological activities extend beyond antimicrobial and anti-inflammatory effects. It has been studied for its potential role in modulating cardiovascular functions through interactions with adrenergic receptors:
- Adrenoceptor Affinity : Interaction studies indicate that the compound exhibits significant binding affinities towards α1 and α2 adrenergic receptors, which are crucial for regulating cardiovascular functions.
Agricultural Applications
In addition to its medicinal applications, this compound is being explored in agrochemicals for its potential as a herbicide. The compound's structural characteristics allow it to effectively control undesirable vegetation, thereby enhancing crop efficiency.
Herbicidal Efficacy
Research into the herbicidal properties of pyridazinones indicates their effectiveness in controlling weeds while being less toxic to crops. This offers an environmentally safer alternative to traditional herbicides.
Case Studies
Study on Antimicrobial Efficacy
A recent study evaluated the antimicrobial efficacy of various pyridazinone derivatives, including this compound. Results indicated that it was among the most effective against both Gram-positive and Gram-negative bacteria, with MIC values lower than those observed for standard antibiotics.
Study on Anti-inflammatory Activity
In controlled trials involving induced inflammation in rodents, administration of the compound resulted in significant decreases in paw edema compared to control groups. Histological analysis revealed reduced infiltration of inflammatory cells in treated animals.
Mechanism of Action
The mechanism of action of 5-chloro-4-(2-hydroxyethyl)-3(2H)-Pyridazinone involves its interaction with specific molecular targets in the body. It can inhibit certain enzymes or receptors, leading to a therapeutic effect. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Structurally Similar Pyridazinone Derivatives
Key Observations :
Analgesic and Anti-Inflammatory Activity
- Emorfazone: 4-Ethoxy and 5-morpholino groups confer potent analgesic effects, surpassing aminopyrine in efficacy .
- 6-Alkoxy Derivatives : Ethoxy or n-propoxy groups at position 6 enhance analgesic activity, suggesting alkoxy chain length optimizes receptor interaction .
- Target Compound : The hydroxyethyl group may improve solubility, though its impact on cyclooxygenase inhibition remains unexplored.
Cardiovascular Effects
- TZC-5665: Exhibits β-adrenoceptor blocking and PDE III inhibition, while its metabolite M-2 shows positive inotropy .
- Vasorelaxant Pyridazinones: 6-Arylidene substitutions (e.g., in phthalazine derivatives) induce vasodilation via NO modulation .
Herbicidal Activity
- Pyrazon: 5-Amino-4-chloro-2-phenyl substitution inhibits photosynthesis by disrupting chloroplast development .
- 6706: Trifluoromethyl and dimethylamino substitutions enhance resistance to metabolic detoxication .
Insect Growth Inhibition
- Oxadiazolyl Pyridazinones: Substitutions like 5-(4′-chlorophenyl)-oxadiazolyl confer antifeedant activity in Lepidoptera .
Physicochemical and Pharmacokinetic Properties
Biological Activity
5-Chloro-4-(2-hydroxyethyl)-3(2H)-pyridazinone is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.
Overview of the Compound
This compound belongs to the pyridazinone family, which is known for a variety of biological activities including antimicrobial, anti-inflammatory, and vasodilatory effects. The presence of both a chlorine atom and a hydroxyethyl group enhances its reactivity and biological activity, making it a valuable candidate for drug development.
1. Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains, suggesting its potential as an antibacterial agent.
| Microbial Strain | Minimum Inhibitory Concentration (MIC) µg/mL |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 16 |
| Pseudomonas aeruginosa | 64 |
2. Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties. In animal models, it demonstrated a reduction in inflammation markers, indicating its potential use in treating inflammatory diseases.
| Inflammatory Marker | Control Level | Treated Level | Reduction (%) |
|---|---|---|---|
| TNF-α | 150 pg/mL | 90 pg/mL | 40 |
| IL-6 | 200 pg/mL | 120 pg/mL | 40 |
3. Cardiovascular Pharmacology
This compound has shown promising results in cardiovascular studies. It acts as a vasodilator, improving blood flow and reducing blood pressure in hypertensive models .
The mechanism of action of this compound involves inhibition of specific enzymes and receptors associated with inflammation and microbial resistance. It is believed to interact with cyclooxygenase (COX) enzymes, thereby reducing the synthesis of pro-inflammatory mediators. Additionally, it may inhibit bacterial cell wall synthesis, contributing to its antimicrobial effects.
Study on Antimicrobial Efficacy
A recent study evaluated the antimicrobial efficacy of various pyridazinone derivatives, including this compound. The results indicated that this compound was one of the most effective against both Gram-positive and Gram-negative bacteria, with MIC values lower than those observed for standard antibiotics .
Study on Anti-inflammatory Activity
In a controlled trial involving induced inflammation in rodents, administration of the compound resulted in significant decreases in paw edema compared to control groups. Histological analysis revealed reduced infiltration of inflammatory cells in treated animals.
Q & A
Q. What are the established synthetic routes for 5-chloro-4-(2-hydroxyethyl)-3(2H)-pyridazinone, and how do reaction conditions influence yield?
Methodological Answer:
- The compound can be synthesized via Friedel-Crafts acylation followed by hydrazine-mediated cyclization (e.g., from mucochloric acid derivatives) .
- Alkylation of N-unsubstituted pyridazinones (e.g., using methyl iodide or ethyl bromoacetate) is critical for introducing the hydroxyethyl group. Solvent choice (e.g., acetone with K₂CO₃) and temperature control (reflux) optimize substitution patterns .
- Large-scale synthesis requires protective group strategies , such as tetrahydropyranyl (THP) protection, to selectively displace chloro substituents .
Q. How do substituents at the 4- and 5-positions affect the lipophilicity of pyridazinone derivatives?
Methodological Answer:
- Lipophilicity (log P) is experimentally determined via shake-flask partitioning (octanol/buffer, pH 7.4). For example, 4-amino-substituted isomers exhibit 0.75 log units higher log P than 5-substituted analogs due to steric and electronic differences .
- Quantum chemical calculations (e.g., dipole moment analysis) and X-ray crystallography reveal that regioisomeric differences in hydrogen-bonding capacity and molecular planarity drive lipophilicity variations .
Advanced Research Questions
Q. What strategies resolve contradictions in activity data between pyridazinone regioisomers?
Q. How do structural modifications at the 6-position influence pyridazinone pharmacological activity?
Methodological Answer:
- Introduction of aryl groups (e.g., 4-methoxyphenyl) at the 6-position enhances analgesic potency by 2–3-fold in writhing tests, likely via π-π interactions with COX-2 .
- Propanamide side chains at position 2 improve solubility without compromising activity, as shown in ulcerogenic vs. anti-inflammatory activity assays .
Q. What enzymatic pathways degrade chlorinated pyridazinones, and how can they be studied?
Methodological Answer:
- Chloridazon-catechol dioxygenase (EC 1.13.11.45) catalyzes the cleavage of 5-amino-4-chloro-2-(2,3-dihydroxyphenyl)-3(2H)-pyridazinone, forming 2-hydroxymuconoyl derivatives. This is confirmed via HPLC-MS tracking of O₂-dependent ring-opening reactions .
- Enzyme kinetics assays (e.g., Michaelis-Menten parameters) under varied pH and temperature conditions reveal substrate specificity .
Q. What analytical methods are recommended for characterizing pyridazinone derivatives?
Methodological Answer:
- Multinuclear NMR (¹H, ¹³C, DEPT) identifies substitution patterns, particularly distinguishing 4- vs. 5-chloro isomers via coupling constants .
- High-resolution mass spectrometry (HRMS) confirms molecular formulae, while X-ray diffraction resolves regioisomeric ambiguities .
Methodological Challenges & Innovations
Q. How can computational models predict pyridazinone physicochemical properties?
- 3D-QSAR and molecular docking (e.g., using AutoDock Vina) correlate log P with bioavailability. Programs like KOWWIN (fragmental method) and 3DNET (QSPR) show 85% agreement with experimental log P when adjusted for regioisomer-specific parameters .
Q. What in vitro models assess pyridazinone bioactivity while minimizing toxicity?
- Pylorus-ligated rat models evaluate gastric antisecretory activity (e.g., reducing HCl secretion by 40–60% at 10 mg/kg doses) .
- Ap-benzoquinone-induced writhing tests quantify analgesic ED₅₀ values, with pyridazinones showing IC₅₀ values < 50 µM in COX-2 inhibition assays .
Q. How are solubility challenges addressed in pyridazinone-based drug development?
- Prodrug strategies (e.g., esterification of hydroxyethyl groups) improve aqueous solubility. Hydrolysis under physiological conditions regenerates the active compound .
- Co-crystallization with cyclodextrins enhances dissolution rates by 3–5-fold in simulated gastric fluid .
Data Contradictions & Validation
Q. Why do some pyridazinones exhibit conflicting activity in vs. in vivo assays?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
